molecular formula C9H15Cl6O4P B1293707 Tris(1,3-dichloropropyl) phosphate CAS No. 40120-74-9

Tris(1,3-dichloropropyl) phosphate

Cat. No.: B1293707
CAS No.: 40120-74-9
M. Wt: 430.9 g/mol
InChI Key: DHNUXDYAOVSGII-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Tris(1,3-dichloropropyl) phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and various nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphoric acid derivatives, while reduction can produce various chlorinated alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Tris(1,3-dichloropropyl) phosphate is structurally similar to other organophosphate flame retardants, such as:

Uniqueness: What sets this compound apart is its specific chlorinated structure, which contributes to its high effectiveness as a flame retardant. Additionally, its widespread use in various consumer products highlights its versatility and importance in industrial applications .

Properties

IUPAC Name

tris(1,3-dichloropropyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15Cl6O4P/c10-4-1-7(13)17-20(16,18-8(14)2-5-11)19-9(15)3-6-12/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNUXDYAOVSGII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(OP(=O)(OC(CCCl)Cl)OC(CCCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl6O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871387
Record name Tris(1,3-dichloropropyl)phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40120-74-9
Record name Tris(1,3-dichloropropyl)phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40120-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(1,3-dichloropropyl) phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040120749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(1,3-dichloropropyl)phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(1,3-dichloropropyl) phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.797
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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